

# Crystal Structure of 1-(Phenylsulfonyl)indole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 1-(Phenylsulfonyl)indole

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This technical guide provides an in-depth analysis of the crystal structure of **1-(phenylsulfonyl)indole** and its derivatives. Due to the limited availability of crystallographic data for the unsubstituted parent compound in the reviewed literature, this guide focuses on closely related, structurally characterized derivatives to provide representative insights into the molecular geometry, intermolecular interactions, and crystal packing. Detailed experimental protocols for the synthesis of these compounds and an exploration of their involvement in relevant biological signaling pathways are also presented.

## Molecular Structure and Crystallographic Data

While a dedicated crystallographic study for the parent **1-(phenylsulfonyl)indole** is not readily available in the searched literature, extensive data exists for its derivatives. The data presented below is primarily for 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, a well-characterized example that illustrates the key structural features of this class of compounds.

The crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde reveals a monoclinic crystal system with the space group P2<sub>1</sub>/c.[1][2] The phenylsulfonyl group is nearly orthogonal to the indole ring system, a common feature observed in various derivatives.[2][3] This orientation is significant as it influences the intermolecular interactions and crystal packing.

Table 1: Crystallographic Data for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde[1][4]

Parameter	Value
Chemical Formula	C15H11NO3S
Molecular Weight	285.31 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	12.6886 (7)
b (Å)	9.2655 (6)
c (Å)	11.6024 (7)
$\beta$ (°)	105.374 (2)
Volume (Å <sup>3</sup> )	1315.24 (14)
Z	4
Temperature (K)	273

Table 2: Selected Bond Lengths for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

Bond	Length (Å)
S1-O2	1.427 (2)
S1-O3	1.431 (2)
S1-N1	1.657 (2)
S1-C15	1.761 (2)
N1-C8	1.411 (3)
N1-C1	1.437 (3)

Table 3: Selected Bond Angles for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

Angle	Value (°)
O3-S1-O2	120.63 (10)
O3-S1-N1	107.91 (10)
O2-S1-N1	108.06 (10)
O3-S1-C15	107.81 (11)
O2-S1-C15	108.64 (11)
N1-S1-C15	104.80 (8)

The geometry around the sulfur atom is a distorted tetrahedron.[2] The dihedral angle between the mean plane of the indole ring system and the phenyl ring of the phenylsulfonyl group is approximately 76.24 (7)°.[2] The crystal packing is stabilized by various intermolecular interactions, including C—H···O and C—H··· $\pi$  interactions, which link the molecules into a three-dimensional network.[2]

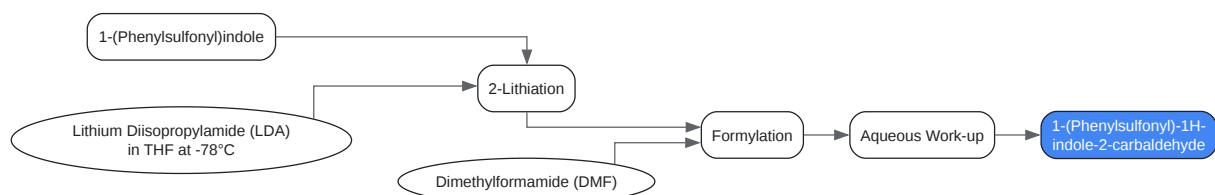
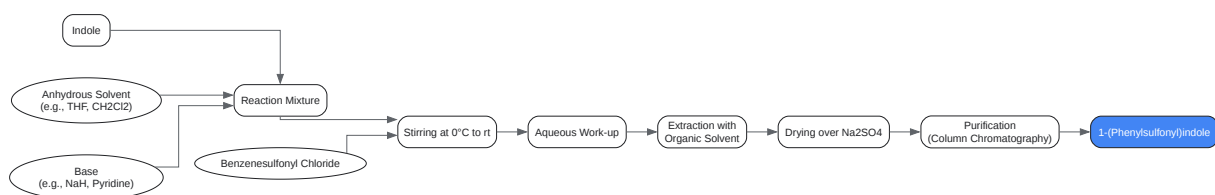
## Experimental Protocols

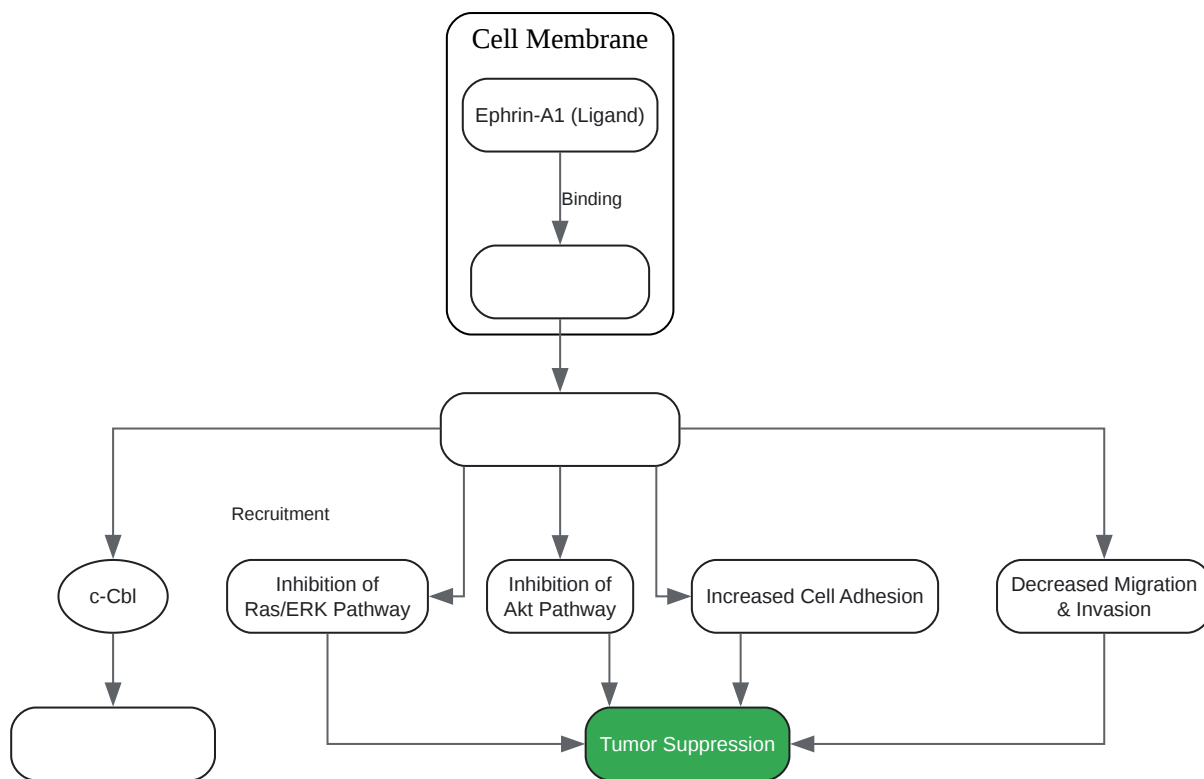
The synthesis of **1-(phenylsulfonyl)indole** and its derivatives can be achieved through several established methods. Below are detailed protocols for two common approaches.

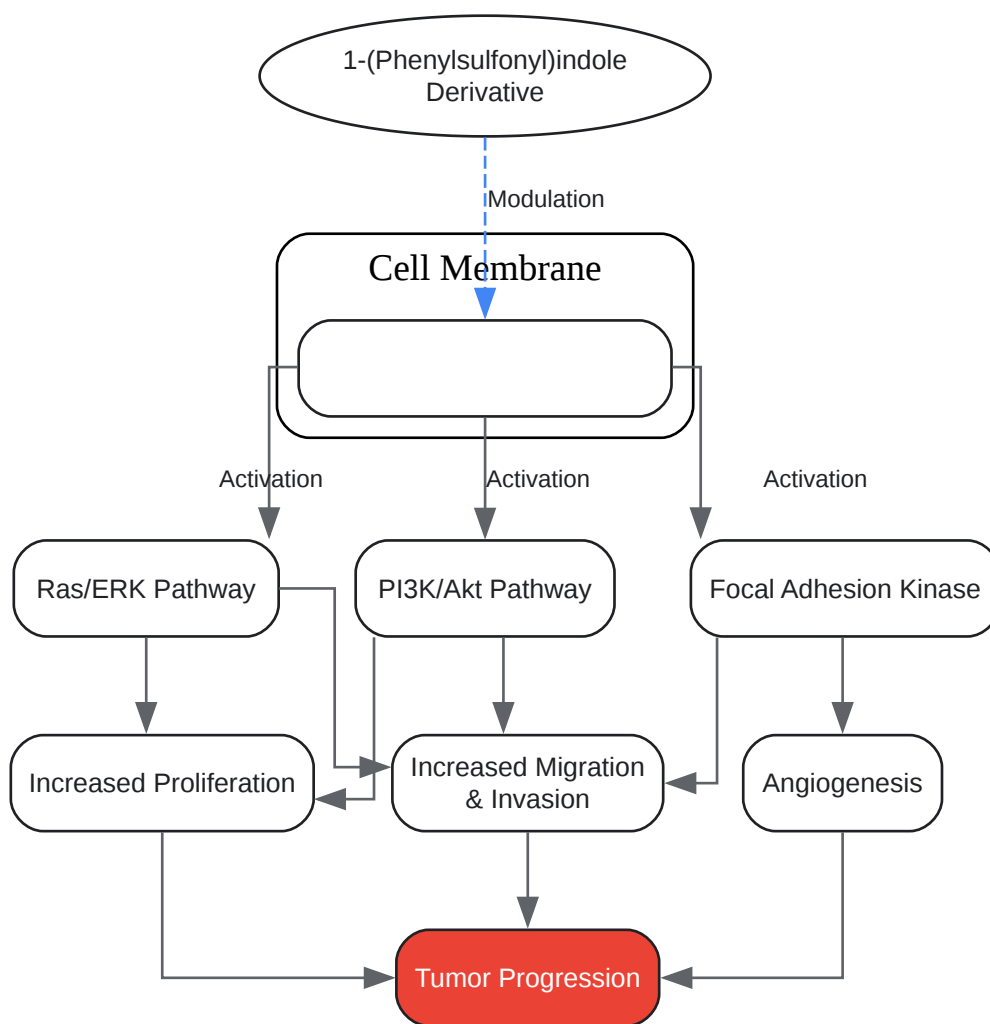
### Synthesis of 1-(Phenylsulfonyl)indole

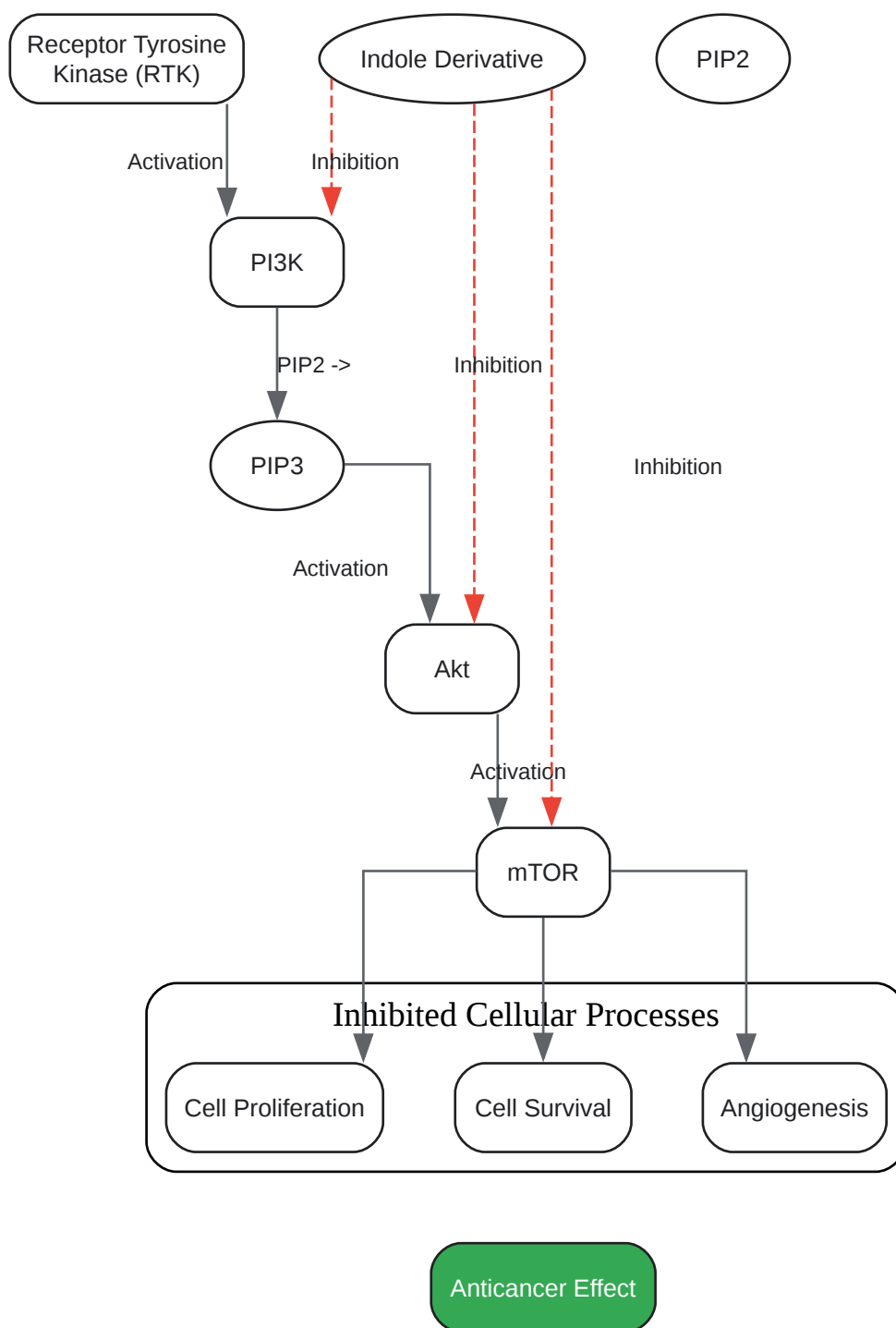
A widely used method for the N-sulfonylation of indole involves its reaction with benzenesulfonyl chloride in the presence of a base.

Experimental Workflow: N-Sulfonylation of Indole









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